molecular formula C6H10O4 B7770166 Ethylene glycol diacetate CAS No. 27252-83-1

Ethylene glycol diacetate

Cat. No.: B7770166
CAS No.: 27252-83-1
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Description

Ethylene Glycol Diacetate (EGDA, CAS 111-55-7) is a high-boiling-point, environmentally friendly solvent of significant interest in industrial and materials science research . Its key properties include a boiling point of 186-187 °C, a density of 1.104 g/mL, and high water solubility of 160 g/L at 20 °C, making it a versatile component in experimental formulations . In research applications, EGDA is pivotal as a solvent and plasticizer in the development of coatings, printing inks, and adhesives, where it enhances flexibility and workability . It is particularly valuable in resin chemistry, acting as a binder, cross-linking agent, and solvent in formulations for foundry cores and molds, prized for its lower toxicity profile compared to alternative binders . Furthermore, EGDA serves as a safer research alternative for replacing solvents like cyclohexanone, isophorone, and propylene glycol methyl ether acetate (PMA) in various applications . The global market for EGDA is projected to grow steadily, driven by demand from expanding end-use sectors such as paints & coatings, adhesives, and plastics, with a significant compound annual growth rate (CAGR) anticipated from 2023 to 2030 . A common synthesis method involves the direct acid-catalyzed esterification of ethylene glycol with acetic acid . This product is supplied for Research Use Only . It is expressly not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxyethyl acetate
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InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3
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InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOC(=O)C
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Molecular Formula

C6H10O4
Record name ETHYLENE GLYCOL DIACETATE
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Related CAS

27252-83-1
Record name Polyethylene glycol diacetate
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DSSTOX Substance ID

DTXSID0026880
Record name 1,2-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley]
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Boiling Point

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C
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Flash Point

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C
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Density

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C
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Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1)
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C
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Record name Ethylene glycol diacetate
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Color/Form

COLORLESS LIQ

CAS No.

111-55-7
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Record name Glycol diacetate
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Synthesis and Green Chemistry Approaches for Ethylene Glycol Diacetate Production

Direct Esterification of Ethylene (B1197577) Glycol with Acetic Acid

The most common method for synthesizing ethylene glycol diacetate is through the direct esterification of ethylene glycol with acetic acid. epchems.comchemicalbook.com This reaction involves the combination of ethylene glycol, an alcohol with two hydroxyl (-OH) groups, and acetic acid, a carboxylic acid. The hydroxyl group of the ethylene glycol reacts with the carboxyl group of the acetic acid, resulting in the formation of an ester linkage and water as a byproduct. epchems.com To drive the reaction toward the formation of the diacetate, an excess of acetic acid is often used. epchems.com

The reaction proceeds in two consecutive, reversible steps. First, ethylene glycol reacts with one molecule of acetic acid to form ethylene glycol monoacetate (EGMA). Subsequently, EGMA reacts with a second molecule of acetic acid to produce this compound. researchgate.net

Acid Catalysis in this compound Synthesis

To accelerate the rate of esterification, which is typically slow, an acid catalyst is generally employed. epchems.com The catalyst works by lowering the activation energy of the reaction. epchems.com

Historically, mineral acids such as sulfuric acid and p-toluenesulfonic acid have been used as catalysts for this reaction. epchems.comgoogle.com While effective in increasing the reaction rate, these homogeneous catalysts present several disadvantages. mdpi.com They are corrosive to equipment, and their separation from the final product mixture is often complex and energy-intensive, leading to purification challenges and the generation of significant wastewater. mdpi.com

To overcome the limitations of mineral acid catalysts, research has focused on the use of heterogeneous acid catalysts. These solid catalysts are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and are generally less corrosive.

Acidic ion-exchange resins, such as Amberlyst 36, have proven to be effective catalysts for the synthesis of this compound. researchgate.netsemanticscholar.org Amberlyst 36 is a macroporous sulfonic acid polymeric catalyst known for its high concentration of acid groups and thermal stability. dupont.comdupont.com Studies have investigated the reaction kinetics and chemical equilibrium of the esterification of ethylene glycol with acetic acid using Amberlyst 36, demonstrating its catalytic activity. researchgate.netresearchgate.net For instance, one study reported achieving approximately 85% conversion in the esterification reaction using Amberlyst 36 at 80°C. researchgate.net

Other research has explored metal-ion-modified styrene-divinyl benzene (B151609) benzenesulfonic acid type acidic cation exchange resins, which have shown to improve production efficiency and reduce waste. google.com

Supported ionic liquids (SILs) have emerged as another class of green catalysts for this compound synthesis. atamanchemicals.comresearchgate.net Ionic liquids are salts that are liquid at low temperatures and possess desirable properties such as low vapor pressure, high thermal stability, and tunable acidity. researchgate.net When immobilized on a solid support material like silica (B1680970), they combine the advantages of homogeneous and heterogeneous catalysis. longdom.orgbeilstein-journals.org

Research has demonstrated that SILs can effectively catalyze the esterification of ethylene glycol with acetic acid. daneshyari.com One study synthesized and tested three different supported ionic liquids, finding that [Silica-Ps-im]HSO4 performed the best. researchgate.net The use of SILs allows for easier separation of the catalyst from the product and can lead to high conversions of ethylene glycol and yields of this compound. researchgate.net

Continuous Flow Synthesis Methodologies for this compound

Continuous flow chemistry offers a modern and efficient approach to the synthesis of this compound. acs.org In a continuous flow setup, reactants are continuously pumped through a reactor, often a packed-bed reactor containing a heterogeneous catalyst. acs.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and safety.

The use of heterogeneous catalysts, like resin catalysts, in a continuous flow system for this compound synthesis has been successfully demonstrated. semanticscholar.orgacs.org This approach not only enhances the reaction rate but also simplifies product purification and allows for continuous production, making it suitable for industrial-scale manufacturing. google.comgoogle.com

Reactive Distillation Processes for Enhanced this compound Yield and Purity

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. researchgate.netconsensus.app This approach is particularly advantageous for equilibrium-limited reactions like esterification because one of the products (in this case, water) is continuously removed from the reaction zone, thereby shifting the equilibrium towards the formation of the desired product. iau.ir

The application of reactive distillation to the synthesis of this compound has been shown to significantly increase reactant conversion and product purity. researchgate.netdaneshyari.com By continuously removing water, high yields of this compound can be achieved. researchgate.net Some innovative reactive distillation processes have been designed to produce high-purity this compound in a single column. researchgate.netdaneshyari.com The use of an entrainer, such as 1,2-dichloroethane, in the reactive distillation process can further aid in the removal of water and enhance the selectivity towards the diacetate. researchgate.net

Table of Catalyst Performance in this compound Synthesis

Catalyst TypeSpecific Catalyst ExampleKey AdvantagesReported Conversion/Yield
Mineral Acid (Homogeneous)Sulfuric AcidHigh reaction rateHigh conversion, but with purification challenges
Heterogeneous Acid CatalystAmberlyst 36Easy separation, reusable, less corrosive~85% conversion at 80°C researchgate.net
Supported Ionic Liquid[Silica-Ps-im]HSO4Green catalyst, easy separation, high activityHigh conversion of ethylene glycol and yield of EGDA reported researchgate.net
Optimization of Reaction Conditions in Reactive Distillation

Reactive distillation (RD) integrates chemical reaction and product separation into a single unit, offering increased conversion and selectivity by continuously removing products from the reaction zone. researchgate.net The efficiency of EGDA synthesis in an RD column is highly dependent on the optimization of several key operating parameters.

Number of Theoretical Stages: The total number of stages in the distillation column directly affects separation efficiency.

Feed Position: The location where reactants are introduced into the column influences reaction and separation dynamics.

Reflux Ratio: This parameter controls the amount of condensed vapor returned to the column, impacting separation purity and energy consumption.

Rate of Distillation: The rate at which the product is withdrawn affects the residence time and extent of reaction.

Operating Pressure: Pressure affects the boiling points of the components and, consequently, the temperature profile and reaction rates within the column. researchgate.net

A study on the reactive batch distillation of EGDA from acetic acid and monoethylene glycol (MEG) identified optimal conditions to maximize conversion and selectivity. iau.ir The results indicated that reaction temperature and time were the most significant factors in increasing the reaction yield, while the molar ratio of reactants and catalyst weight were critical for enhancing selectivity. iau.ir

Table 1: Optimized Conditions for EGDA Synthesis in Reactive Batch Distillation

ParameterOptimal ValuePredicted MEG ConversionPredicted EGDA Selectivity
Reaction Time9.5 hours100%94.72%
Temperature90°C100%94.72%
Molar Ratio (Acetic Acid:MEG)2.92:1100%94.72%
Catalyst Weight (Titanium (IV) isopropoxide)2 wt%100%94.72%
Data derived from a study on reactive batch distillation using response surface methodology. iau.ir
Role of Entrainers in Reactive Distillation Systems for this compound Synthesis

In the esterification of ethylene glycol, the water produced is a byproduct that can limit the reaction's progression. researchgate.net Entrainers are crucial in overcoming this limitation. An entrainer is a substance added to the reaction mixture to form an azeotrope with one of the products, typically water, facilitating its removal. researchgate.netiau.ir

For EGDA synthesis, which involves high-boiling reactants, an entrainer helps to:

Decrease Reaction Zone Temperature: By forming a low-boiling azeotrope with water, the entrainer allows for the removal of water at a lower temperature than its normal boiling point. researchgate.netiau.ir

Enhance Conversion and Selectivity: The continuous removal of water from the reactive section shifts the chemical equilibrium towards the products, thereby increasing reactant conversion and the selectivity towards the desired diacetate. researchgate.net

1,2-dichloroethane (EDC), also known as ethylene dichloride, has been effectively used as an entrainer in this process. researchgate.netiau.ir It forms an azeotrope with water, which is then removed from the reaction medium. iau.ir Studies have shown that using an entrainer can achieve nearly 100% selectivity toward the diester (EGDA), even with a stoichiometric mole ratio of reactants, a result not achievable in a conventional reactor. researchgate.net

Transesterification Processes for this compound

Transesterification offers an alternative pathway to EGDA, avoiding the co-production of water. This method involves the reaction of an existing ester, such as methyl acetate (B1210297) or sec-butyl acetate, with ethylene glycol in the presence of a catalyst. google.comresearchgate.net

One documented process utilizes sec-butyl acetate and ethylene glycol with a basic catalyst. google.com The reaction proceeds through an initial transesterification phase, followed by steps to break the chemical equilibrium and a final reaction phase, concluding with product separation and purification. google.com Another study investigated the kinetics of the transesterification of methyl acetate with ethylene glycol using an acidic ion-exchange resin (NKC-9) as a catalyst. semanticscholar.org These processes are valued for potentially high product yields and faster reaction speeds. google.com

Alternative Synthetic Routes to this compound

Beyond direct esterification and transesterification, several other chemical routes have been developed for the synthesis of EGDA.

Ethylene Oxide and Acetic Acid Catalysis Additive Processes

The catalytic addition of ethylene oxide to acetic acid is a distinct method for producing EGDA. google.comgoogle.com A significant advantage of this route is that the reaction process generates neither water nor alcohol, which simplifies product separation and purification. google.com The product of this reaction is typically a mixture of ethylene glycol monoacetate and diacetate. google.com In a more advanced configuration, the hydration of ethylene oxide can be employed as a beneficial auxiliary reaction within a reactive distillation column. researchgate.net This approach consumes water, which in turn promotes the esterification equilibrium, while also generating ethylene glycol in situ. researchgate.net

Acetate Esterification Process from Glycol Dibromide and Potassium Acetate

A classical, though less common, method is the acetate esterification process involving the reaction of 1,2-dibromoethane (B42909) (ethylene dibromide) with potassium acetate. google.comgoogle.comprepchem.com In a typical laboratory preparation, a mixture of ethylene dibromide, glacial acetic acid, and finely pulverized, freshly fused potassium acetate is heated to boiling under reflux for several hours. prepchem.com

Table 2: Materials for Acetate Esterification Process

Reactant/ReagentInitial QuantitySecond Treatment Quantity
Ethylene Dibromide60 g60 g
Glacial Acetic Acid20 g-
Potassium Acetate60 g80 g
Data from a laboratory synthesis procedure. prepchem.com

Following the reaction, the crude EGDA is purified by fractional distillation. prepchem.com However, this method is generally considered unfavorable for industrial-scale production due to several drawbacks, including low yields (reportedly 55%-61%), long reaction times, high raw material costs, and significant toxicity. google.comgoogle.com

Ethylene Oxidation Catalyzed by Tellurium Dioxide and Hydrobromic Acid

A more direct route involves the oxidation of ethylene. In this process, ethylene is reacted with a carboxylic acid, such as acetic acid, in the presence of a specific catalyst system to produce the corresponding ethylene glycol di-ester. googleapis.com The catalyst system consists of a metal component, such as tellurium, and a halogen source, like hydrobromic acid. googleapis.com This method allows for the oxidation of ethylene directly to this compound in high yields and selectivities. googleapis.com The reaction can be performed in a batch or continuous operation, with the carboxylic acid often serving as both a reactant and the solvent. googleapis.com

Production as a Byproduct in Vinyl Acetate Synthesis

This compound (EGDA) is a notable byproduct in the industrial synthesis of vinyl acetate monomer (VAM), particularly through the vapor-phase acetoxylation of ethylene. patsnap.comgoogle.comgoogle.com This primary method for VAM production involves the reaction of ethylene, acetic acid, and oxygen over a palladium-based catalyst, often alloyed with gold and supported on materials like silica or alumina. patsnap.combohrium.comgoogle.com

The main chemical reaction is intended to produce vinyl acetate and water. patsnap.com However, several side reactions occur simultaneously. These include the complete combustion of ethylene and acetic acid into carbon dioxide and water, and the formation of other byproducts such as ethyl acetate, acetaldehyde, and this compound. patsnap.comgoogle.com

The precise mechanism for the formation of this compound within the VAM reactor is complex and has been the subject of detailed investigation using advanced computational methods like Density Functional Theory (DFT) and kinetic Monte Carlo (kMC) simulations. bohrium.comresearchgate.net Research on a palladium-gold (PdAu) catalyst surface suggests a dominant pathway for EGDA formation begins with the reaction of ethylene (CH₂CH₂) with an acetate species (CH₃COO) to form a CH₃COOCH₂CH₂ intermediate. This intermediate then reacts further to form this compound (CH₃COOCH₂CH₂OCOCH₃). bohrium.com The initial reaction between ethylene and the acetate species is considered the rate-determining step in this byproduct formation pathway. bohrium.com

Table 1: Overview of Vinyl Acetate Synthesis via Ethylene Acetoxylation

ParameterDescription
Primary Reactants Ethylene, Acetic Acid, Oxygen patsnap.comgoogle.com
Catalyst Typically Palladium-Gold (Pd-Au) on a support (e.g., silica) patsnap.comgoogle.com
Reaction Phase Gas Phase google.com
Main Product Vinyl Acetate patsnap.com
Key Byproducts Carbon Dioxide, Water, Ethyl Acetate, This compound google.com
Significance of EGDA Formation Reduces product selectivity, increases energy consumption for purification, may lead to catalyst deactivation. bohrium.com
Proposed EGDA Formation Path CH₂CH₂ → CH₃COOCH₂CH₂ → CH₃COOCH₂CH₂OCOCH₃ bohrium.com

Reaction Mechanisms and Chemical Transformations Involving Ethylene Glycol Diacetate

Esterification Reaction Kinetics and Thermodynamics

Reaction Scheme:

Ethylene (B1197577) Glycol + Acetic Acid ⇌ Ethylene Glycol Monoacetate + Water

Ethylene Glycol Monoacetate + Acetic Acid ⇌ Ethylene Glycol Diacetate + Water

From a thermodynamic perspective, the initial esterification to form EGMA is an endothermic process, while the subsequent reaction to form EGDA is slightly exothermic. researchgate.net The reversible nature of these reactions necessitates strategies, such as the removal of water, to drive the equilibrium toward the formation of the diacetate product. chemicalbook.com

The kinetics of the acid-catalyzed esterification of ethylene glycol with acetic acid have been effectively described using pseudo-homogeneous or pseudo-second-order kinetic models. researchgate.netresearchgate.net These models are applied under conditions where mass transfer limitations are considered negligible. researchgate.net In this approach, the heterogeneous catalyst system (e.g., a solid acid catalyst) is treated as if it were a homogeneous catalyst, simplifying the kinetic analysis. researchgate.net

Research employing supported ionic liquids as catalysts for EGDA synthesis has demonstrated that a pseudo-homogeneous second-order kinetic model provides a good correlation with experimental data. daneshyari.com The model is used to determine key kinetic parameters, such as reaction rate constants and activation energies, which are essential for reactor design and process optimization. The temperature dependence of the reaction rate constants typically follows the Arrhenius law. researchgate.net

Kinetic Parameters for the Esterification of Ethylene Glycol with Acetic Acid
ParameterValueConditions
Model TypePseudo-homogeneous second orderCatalyst: [Silica-Ps-im]HSO4 Temperature Range: 343.15 K - 373.15 K
Activation Energy (Ea1) for EGMA formation54.7 kJ/mol
Activation Energy (Ea2) for EGDA formation63.9 kJ/mol

This table presents representative kinetic data from a study on the esterification of ethylene glycol using a supported ionic liquid catalyst, illustrating the application of a pseudo-homogeneous model. researchgate.net

The formation of this compound occurs sequentially, with the monoacetate being formed first. The second esterification step, which converts EGMA into EGDA, is subject to greater steric hindrance compared to the first step. In the initial reaction, acetic acid reacts with one of the two primary hydroxyl groups on the relatively small ethylene glycol molecule. However, for the second reaction to occur, an acetic acid molecule must approach the remaining hydroxyl group on the now bulkier ethylene glycol monoacetate molecule. The presence of the adjacent acetate (B1210297) group increases the steric crowding around the reaction center, which can hinder the nucleophilic attack and reduce the reaction rate of the second esterification compared to the first.

Hydrolysis Pathways of this compound

As an ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield the parent alcohol and carboxylic acid. This transformation is essentially the reverse of the esterification process. The hydrolysis can proceed through either acid-catalyzed or base-catalyzed pathways. chemicalbook.com

General Hydrolysis Reaction: this compound + 2 H₂O ⇌ Ethylene Glycol + 2 Acetic Acid

Under acidic conditions, the mechanism involves the protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethylene glycol and acetic acid are formed, and the acid catalyst is regenerated. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is effectively irreversible as the resulting carboxylate ion (acetate) is deprotonated and shows little affinity for the alcohol. PubChem data provides a base-catalyzed hydrolysis rate constant of 5.3 x 10⁻¹ L/mol-sec. nih.gov The estimated half-life for this reaction is approximately 15 days at a pH of 8 and 152 days at a neutral pH of 7. nih.gov

Catalytic Reactions Utilizing this compound

Beyond its formation and breakdown, this compound serves as a useful reagent in specific catalytic transformations, acting as a donor of acyl groups or as a safer alternative to more hazardous chemicals.

This compound can function as an effective acyl donor for the in situ generation of peracetic acid. chemicalbook.com This application is particularly valuable in chemoenzymatic Baeyer-Villiger oxidations. sigmaaldrich.comnih.gov In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the perhydrolysis of EGDA. rsc.orgrsc.org An acetyl group is transferred from the diacetate to hydrogen peroxide, forming peracetic acid directly within the reaction mixture. nih.gov

This in situ-generated peracetic acid then acts as the oxidant in the Baeyer-Villiger reaction, for example, converting a cyclic ketone into a lactone (e.g., ε-caprolactone). chemicalbook.comsigmaaldrich.com This chemoenzymatic approach avoids the need to handle concentrated, and potentially hazardous, peracetic acid solutions directly. nih.gov

An innovative application of this compound is its use as a reagent for the catalytic hydroxyethylation of phenols, providing a safe and sustainable alternative to the highly toxic and gaseous ethylene oxide. researchgate.net Research has demonstrated an efficient synthetic route to produce various phenoxyethanol (B1677644) esters in high yields by reacting phenols with EGDA under simple catalytic conditions, often using a catalyst like scandium(III) triflate. researchgate.net

Mechanistic studies indicate that this transformation proceeds through a neighboring group participation process. researchgate.net This method leverages the reactivity of EGDA to introduce the valuable hydroxyethyl (B10761427) moiety onto phenolic substrates, which are important intermediates in the chemical industry.

As a Reagent in Enzymatic Acetylation of Alcohols for Fragrant Acetates

This compound (EGDA) has emerged as an advantageous reagent and solvent in the green synthesis of fragrant acetates through enzymatic processes. Its properties, such as a lower boiling point and viscosity compared to alternatives like glycerol (B35011) triacetate (GTA), make it a promising choice for scalable preparations of natural acetates for the perfumery and flavor industries.

In these reactions, EGDA serves as an acyl donor in lipase-mediated acetylation. The enzyme Lipozyme 435 has been effectively utilized to catalyze the transfer of an acetyl group from EGDA to various structurally diverse alcohols. This enzymatic system demonstrates high reactivity and selectivity, particularly towards activated (homo)allylic and non-activated primary and secondary alcohols. This chemo-selectivity allows for precise chemical modifications, such as the acetylation of (hydroxyalkyl) phenols and the kinetic resolution of chiral secondary alcohols.

A practical application of this method is the scalable, multi-gram synthesis of fragrant (Z)-hex-3-en-1-yl acetate, which has been achieved with a 70% yield. The system's discriminatory power is further highlighted in competitive experiments; for instance, in an equimolar mixture of 1-pentanol (B3423595) and 3-pentanol, the Lipozyme 435/EGDA system selectively acetylated the primary alcohol, allowing for the synthesis and isolation of 1-pentyl acetate as the sole product in 68% yield.

Examples of Fragrant Acetates Synthesized Using the Lipozyme 435/EGDA System
Alcohol SubstrateResulting Fragrant AcetateNoted Yield
(Z)-hex-3-en-1-ol(Z)-hex-3-en-1-yl acetate70%
1-pentanol (in mixture with 3-pentanol)1-pentyl acetate68%

As a Precursor for Enzymatic Synthesis of Poly(ethylene glutarate)

This compound serves as a key precursor in the enzymatic synthesis of polyesters, specifically poly(ethylene glutarate). This application leverages biocatalysis to create polymers in a more environmentally friendly manner.

In a notable study, lipase was used under solvent-free conditions to catalyze the reaction between diethyl glutarate, this compound, and cotton samples. The reaction, conducted at 40°C for 9 hours, resulted in the in situ formation of a poly(ethylene glutarate) coating on the surface of the cotton molecules. This modification successfully increased the hydrophobicity of the cotton without significantly affecting its other physical properties. The study underscored that a solvent-free, enzyme-catalyzed system is a simple and green method for polyester (B1180765) synthesis. The general mechanism for lipase-catalyzed polyester synthesis involves the enzyme facilitating esterification or transesterification reactions in low-aqueous conditions.

Substitutive Amidation Reactions with Sulfonamides

This compound can undergo substitutive amidation reactions with sulfonamides under Lewis acid catalysis. This transformation is significant as it converts a stable ester C(sp³)–O bond into a more valuable C–N sulfonamide functionality. The reaction provides a direct method for producing functionalized products from polyol esters.

The reaction was demonstrated using this compound and N-methyl-p-toluenesulfonamide (TsNHMe) as model substrates. The proposed mechanism involves the formation of an acyloxonium intermediate, facilitated by the synergy of Lewis acid catalysis and the neighboring group participation of the second acyloxy group. This intermediate is then attacked by the sulfonamide nucleophile, leading to the substitution of an acyloxy group. This catalytic strategy represents a direct pathway to substitute the acyloxy groups of 1,2-diol diesters like EGDA.

Computational Chemistry Studies on this compound

Conformational Analysis and Energy Calculations

Computational methods are used to predict and analyze the conformations of molecules like this compound. While direct studies on the diacetate are specific, foundational analyses of its parent molecule, ethylene glycol, provide crucial insights. For ethylene glycol, conformational analysis reveals the relative stability of its gauche and anti-conformers. In the gas phase, the gauche conformation is more stable due to stabilizing intramolecular hydrogen bonding between the two hydroxyl groups.

However, in the liquid state, the conformational landscape changes. Ab initio molecular dynamics simulations show that the importance of intermolecular hydrogen bonding surpasses that of intramolecular interactions. This results in the presence of both gauche and trans geometries for the central O-C-C-O linkage in liquid ethylene glycol. These computational findings are significant for this compound, as it has been noted that the predicted values of torsion and bond angles for EGDA are in agreement with crystal structure data from benzoate (B1203000) derivatives of ethylene glycol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. DFT simulations have been applied to study the formation mechanism of this compound, particularly as a byproduct in the ethylene vapor phase process for producing vinyl acetate on a PdAu(100) surface.

These simulations are used to calculate adsorption properties, kinetic parameters, energy barriers, and reaction heats for the elementary reactions involved in its formation. The calculations revealed that ethylene can react with an acetate species (CH₃COO) to form a CH₃COOCH₂CH₂ intermediate, which is a key step. The subsequent reaction of this intermediate with another acetate species yields this compound. DFT results identified that the dominant pathway for its formation is CH₂CH₂ → CH₃COOCH₂CH₂ → CH₃COOCH₂CH₂OCOCH₃, with the rate-determining step being the initial reaction of ethylene with the CH₃COO species. DFT is also broadly used to analyze the reactivity and conformational stability of ethylene glycol and its complexes, providing a method to understand various chemical phenomena through local and global descriptors.

Ab initio Calculations and Molecular Mechanics

Ab initio calculations and molecular mechanics are employed to simulate molecular behavior at the atomic level. Ab initio molecular dynamics, which derives its information from first principles of quantum mechanics, has been used to perform detailed conformational analysis of ethylene glycol in the liquid state. These simulations have provided new insights into how intermolecular interactions favor certain conformations while excluding others, a finding that contrasts with gas-phase behavior. Similar ab initio studies have investigated the catalytic oxidation of ethylene glycol on cobalt oxide surfaces, demonstrating the method's utility in understanding complex surface reactions.

Molecular mechanics, which uses classical physics force fields, is also applied to study ethylene glycol systems. For example, the OPLS-AA-SEI-M force field was used in molecular dynamics simulations to study the properties of pure liquid ethylene glycol and its mixtures. These simulations successfully predicted physical properties like density and heat of vaporization and analyzed the distribution of dihedral angles, confirming the predominance of gauche conformations for the O-C-C-O dihedral in the liquid state.

Hydrogen Bonding and Intermolecular Interactions in Systems Containing this compound

This compound (EGDA), with the chemical formula C₆H₁₀O₄, is a diester that lacks hydroxyl (-OH) groups. Consequently, it cannot act as a hydrogen bond donor. However, the presence of four oxygen atoms—two in the carbonyl groups (C=O) of the acetate moieties and two in the ether linkages (-O-) of the ethylene backbone—makes it a potential hydrogen bond acceptor. These oxygen atoms possess lone pairs of electrons that can interact with hydrogen bond donors, such as protic solvents like water and alcohols.

The intermolecular forces present in systems containing this compound are varied and depend on the other components in the system. In a pure state, the dominant intermolecular forces are dipole-dipole interactions, arising from the polar C=O and C-O bonds, and weaker van der Waals dispersion forces.

When EGDA is mixed with protic substances, hydrogen bonding becomes a significant interaction. The partially positive hydrogen atom of a donor molecule (e.g., the H in an O-H bond of water or an alcohol) is attracted to the lone pair electrons on the oxygen atoms of EGDA. This hydrogen bonding capability is critical to its function as a solvent for various resins and coatings, influencing its miscibility and solvency characteristics. epchems.com

A quantitative measure of a solvent's potential for intermolecular interactions is provided by Hansen Solubility Parameters (HSP). These parameters separate the total cohesion energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The hydrogen bonding parameter (δh) for this compound provides a specific value for its capacity to participate in hydrogen bonding.

Hansen Solubility Parameters for this compound
ParameterValue ((MPa)¹/²)Description
δd (Dispersion)16.1Energy from London dispersion forces.
δp (Polar)4.7Energy from dipole-dipole interactions.
δh (Hydrogen Bonding)9.8Energy from hydrogen bonding interactions.
Total (δt)19.4The total Hansen solubility parameter, calculated as δt² = δd² + δp² + δh².

The notable value of 9.8 (MPa)¹/² for the hydrogen bonding parameter (δh) confirms that this compound has a significant capacity to act as a hydrogen bond acceptor. eastman.com This value is comparable to that of other polar solvents known for their hydrogen bonding capabilities and explains its utility in dissolving or plasticizing polymers that contain hydrogen bond donor groups, such as cellulose (B213188) derivatives and acrylic resins. The interactions involve the formation of hydrogen bonds between the polymer's hydroxyl or amine groups and the carbonyl or ether oxygens of EGDA. These specific interactions disrupt the polymer-polymer hydrogen bonds, leading to solvation.

Advanced Applications and Material Science Research of Ethylene Glycol Diacetate

Innovations in Coatings, Inks, and Adhesives

Use in Foundry Resins as a Binder and Solvent

Ethylene (B1197577) glycol diacetate (EGDA) serves a significant role in the foundry industry, primarily in core-binding applications. atamanchemicals.comeastman.comunivarsolutions.com It functions as a solvent and a hardener for silicates. atamanchemicals.com In the production of foundry cores, EGDA is utilized as a slow-release source of acetic acid, which is essential for the curing process of the resin binders. atamanchemicals.com This slow, controlled release is crucial for achieving uniform hardening and strength in the final core. google.com The compound's slow evaporation rate is a key property that makes it suitable for these applications, allowing for adequate working time before the resin sets. atamanchemicals.comstarsbiotec.com While it is effective, its water solubility (16.6 g/100 g of water) is a factor considered in formulations, especially when compared to other esters used in the industry. google.com Its utility extends to being a component in casting binders and is recognized for its role in the production of high-quality resin systems for foundries. zgbaohui.comsomu-group.com

Pharmaceutical and Agrochemical Formulations

Ethylene glycol diacetate is gaining traction in both the pharmaceutical and agrochemical sectors as a safer, more environmentally friendly solvent alternative. epchems.comgoogle.com Its low toxicity and biodegradable nature align with the principles of "green chemistry," which seeks to reduce the environmental impact of chemical processes. insightssuccessmagazine.comazelis.comispe.org

In agrochemical formulations, particularly emulsifiable concentrates (EC), there is a significant push to replace traditional aromatic solvents like xylene, which pose risks to human health and the environment. nih.govnih.govnih.gov this compound has emerged as a promising eco-friendly and low-toxicity solvent for this purpose. jst.go.jpjst.go.jp Research has demonstrated that using EGDA as a carrier solvent in pesticide formulations can enhance the efficacy of the active ingredients. nih.govjst.go.jp

Studies on herbicide formulations have shown that EGDA-based products exhibit lower surface tension and contact angles, which improves droplet adhesion to leaves. nih.govjst.go.jp This leads to a significant increase in leaf retention, with studies reporting a 24% to 40% improvement. nih.govjst.go.jp Furthermore, bioassays have indicated that weed control efficacy can be superior to xylene-based formulations by 9.1%–30.5% in greenhouse settings and 4.8%–6.7% in field tests. nih.gov For insecticides, a 2.5% lambda-cyhalothrin (B1674341) EC formulation using EGDA showed higher control efficacy against target insects compared to its xylene-based counterpart. nih.gov

Another critical advantage of EGDA is its high flash point (around 88°C to 96°C), which is significantly higher than many traditional solvents. nih.govjst.go.jpresearchgate.net This property makes production, storage, and transportation of the agrochemical products considerably safer. jst.go.jpresearchgate.net Formulations with EGDA have also demonstrated excellent emulsion properties and storage stabilities. nih.gov

Table 1: Comparison of EGDA-Based vs. Xylene-Based Agrochemical Formulations

ParameterEGDA-Based FormulationXylene-Based FormulationReference
Leaf Retention Increase24% - 40% higherBaseline nih.govjst.go.jp
Weed Control Efficacy (Greenhouse)9.1% - 30.5% higherBaseline nih.gov
Weed Control Efficacy (Field)4.8% - 6.7% higherBaseline nih.gov
Flash Point~96°CLower (Varies) nih.gov
Cytotoxicity (to human bronchial cells)2-3 times lowerBaseline nih.gov

The pharmaceutical industry is actively seeking to replace volatile organic compounds (VOCs) and other hazardous substances with safer, more sustainable alternatives. insightssuccessmagazine.come-ssbm.com Green chemistry principles encourage the use of less toxic solvents to minimize the environmental footprint of pharmaceutical manufacturing. insightssuccessmagazine.comispe.org this compound's profile as a non-toxic, low-odor, and biodegradable solvent makes it a valuable candidate in this transition. epchems.comvertecbiosolvents.com

Its properties are suitable for various pharmaceutical applications, where it can be used as a solvent, carrier, or stabilizing agent for active ingredients. epchems.comguidechem.comatomscientific.com Research has highlighted its potential as a safe and sustainable substitute for toxic reagents like ethylene oxide in certain synthetic pathways. researchgate.net For instance, an efficient method for synthesizing phenoxyethanols was developed using this compound as the reagent, demonstrating its viability in replacing a highly toxic chemical. researchgate.net Its compatibility and safety profile also make it suitable for use in the final formulation of certain pharmaceutical products. epchems.comatomscientific.comatomscientific.com

Integration in Perfumery and Fragrance Industry as a Fixative

In the fragrance industry, the longevity and stability of a scent are paramount. this compound is used as a perfume fixative. starsbiotec.comsomu-group.comseqens.com A fixative is a substance used to slow down the evaporation rate of the more volatile components of a fragrance, thereby prolonging the scent's presence.

The low volatility and slow evaporation rate of EGDA are the key characteristics that allow it to perform this function effectively. atamanchemicals.comeastman.com By anchoring the lighter top and middle notes of a perfume, it ensures a more gradual and balanced unfolding of the complete fragrance profile. Furthermore, EGDA has a mild, pleasant odor that does not interfere with the intended scent of the perfume, which is a critical requirement for any component in a fragrance formulation. atamanchemicals.comunivarsolutions.comguidechem.com Its application helps in creating well-balanced and long-lasting perfumes. somu-group.com

Environmental Fate and Ecotoxicological Research of Ethylene Glycol Diacetate

Environmental Release and Distribution Pathways

Ethylene (B1197577) glycol diacetate is released into the environment primarily through industrial and commercial activities. Its main application as a solvent in various products dictates its release pathways. nih.govatamanchemicals.com Significant sources of release include its use in the manufacturing of perfumes, printing inks, lacquers, and resins. nih.gov The compound has been detected as a volatile pollutant in rubber manufacturing plants. nih.gov Furthermore, its incorporation into agrochemical formulations as a carrier solvent presents a direct pathway for its introduction into terrestrial and aquatic environments. researchgate.netnih.gov

Once released, the physical and chemical properties of ethylene glycol diacetate govern its distribution. If released to soil, it is expected to exhibit very high mobility. nih.gov This high mobility suggests a potential for leaching into groundwater. However, volatilization from moist soil surfaces is not considered a significant fate process due to its low estimated Henry's Law constant. nih.gov Conversely, volatilization from dry soil surfaces may occur. nih.gov Its use in foundries as a slow-release source of acetic acid for making cores also represents a potential source of environmental release. haz-map.com

Biodegradation and Environmental Persistence

This compound is considered to be readily biodegradable. atamanchemicals.comechemi.com Its toxicity in organisms is believed to stem from its metabolic conversion into ethylene glycol and acetic acid. haz-map.com The environmental persistence of this compound is therefore closely linked to the fate of its degradation product, ethylene glycol, which is known to biodegrade rapidly under both aerobic and anaerobic conditions. nih.govwho.int

Standardized tests have confirmed the biodegradability of this compound. It is classified as biodegradable in both the Hach respirometric and OECD Screening (die-away) tests which utilize sewage inocula. echemi.com

The primary metabolite, ethylene glycol, undergoes rapid degradation in various environmental compartments. In laboratory studies using river water, primary biodegradation of ethylene glycol was complete within 3 to 14 days, with degradation rates being slower at lower temperatures. who.intinchem.org Studies assessing its breakdown in fresh and salt water found 100% degradation in fresh water and 77% in salt water after 20 days. who.intinchem.org In simulated subsurface environments, ethylene glycol in groundwater with an initial concentration of 111 mg/L was degraded with an estimated half-life of 22 hours. who.intinchem.org The presence of vegetation has also been shown to enhance the mineralization of ethylene glycol in soil. dtic.mil

While ethylene glycol and its derivatives are readily biodegradable, this process can have a significant secondary impact on aquatic ecosystems. The rapid microbial degradation of these compounds is an aerobic process that consumes dissolved oxygen. A substantial release of this compound into a water body can lead to a rapid increase in microbial activity, which in turn can deplete the dissolved oxygen levels. researchgate.net This reduction in oxygen can create hypoxic or anoxic conditions, adversely affecting aquatic life that depends on oxygen for survival.

Ecotoxicity to Aquatic and Terrestrial Organisms

This compound is classified as harmful to aquatic organisms. thermofisher.com However, in certain applications, it is considered an environmentally friendly solvent with low toxicity, particularly when used as a replacement for more hazardous aromatic solvents like xylene in pesticide formulations. nih.gov Studies have shown that agrochemical formulations using this compound as a solvent exhibit lower acute toxicity to aquatic organisms compared to equivalent formulations using xylene. researchgate.netnih.gov

Acute toxicity testing has been conducted to determine the lethal concentrations of this compound for aquatic species. For the bluegill sunfish (Lepomis macrochirus), the 96-hour static acute toxicity value has been established. echemi.comthermofisher.com Specific data on the acute or chronic toxicity of this compound to daphnids was not available in the reviewed literature. thermofisher.com The toxicity of its primary metabolite, ethylene glycol, is generally low for aquatic organisms, with acute LC50 values for fish and invertebrates typically exceeding 10,000 mg/L. nih.govresearchgate.net

Acute Toxicity of this compound to Aquatic Organisms
OrganismTest TypeDurationEndpointValueReference
Lepomis macrochirus (Bluegill Sunfish)Static96 hoursLC5090 mg/L echemi.comthermofisher.com

Specific data on the toxicity of this compound to microorganisms such as yeasts and fungi are limited. However, information on its metabolite, ethylene glycol, indicates that the toxic thresholds for microorganisms are generally high, with values typically above 1000 mg/L. who.intresearchgate.net One study noted that high concentrations of ethylene glycol, above 5%, could exert toxic effects on microbial populations. lsu.edu

Comparison with Ethylene Glycol and its Derivatives in Environmental Contexts

When assessing the environmental impact of this compound (EGDA), a comparison with its parent compound, ethylene glycol, and other related derivatives is essential. This analysis reveals significant differences in their ecotoxicological profiles and environmental fate, primarily linked to their chemical structures.

In environmental contexts, ethylene glycol itself is characterized by its rapid biodegradability and low potential for bioaccumulation. researchgate.netbts.govresearchgate.net Studies have shown that it is readily broken down by common soil microorganisms and in water, with degradation often complete within a few days to a few weeks. fishersci.comnih.gov Ethylene glycol exhibits very low aquatic toxicity, with acute LC50 values for fish and invertebrates generally being greater than 10,000 mg/L. researchgate.netnih.gov This low toxicity classifies it as practically non-toxic to aquatic organisms. nih.govnih.gov

In contrast, this compound, the diester of ethylene glycol and acetic acid, demonstrates a different ecotoxicological profile. While it is also considered biodegradable and has a low potential to bioaccumulate, its acute toxicity to aquatic life is notably higher than that of ethylene glycol. rempec.orgunivarsolutions.com For instance, the 96-hour LC50 for the bluegill sunfish (Lepomis macrochirus) for EGDA is reported as 90 mg/L. fishersci.comthermofisher.com This value is substantially lower than the toxicity values for ethylene glycol, which are typically in the thousands of mg/L, indicating that EGDA is significantly more toxic to fish. Consequently, EGDA is classified as "slightly toxic" or "harmful to aquatic organisms". rempec.orgthermofisher.com

This trend of increased toxicity with esterification is also observed in other ethylene glycol derivatives. Research on ethylene glycol ethers and their acetates has found that the acetate (B1210297) forms can be slightly more ecotoxic than their parent ether compounds. nih.gov For example, ethylene glycol monobutyl ether acetate (EGBEA) was found to be slightly more toxic to aquatic species than ethylene glycol monobutyl ether (EGBE). nih.gov This suggests that the addition of acetate groups to the ethylene glycol structure can increase its environmental toxicity.

The comparison also extends to other derivatives like diethylene glycol, a larger oligomer of ethylene glycol. In general, the toxicity of ethylene glycols tends to decrease as the molecule size increases. ecetoc.org Studies on the anaerobic degradation of various glycols showed that the rate of degradation was inversely related to the number of ethylene oxide units in the molecule. nih.gov Furthermore, glycol monoacetate, another derivative, has been described as having a mild acute toxicity. nih.gov

The key distinctions in the environmental profiles of these compounds are summarized in the table below.

ParameterThis compound (EGDA)Ethylene Glycol (EG)
BiodegradabilityPredicted to be readily biodegradable. rempec.orgunivarsolutions.com Persistence is considered unlikely. fishersci.comReadily biodegradable in soil and water under aerobic and anaerobic conditions. bts.govresearchgate.net
Bioaccumulation PotentialLow (log Pow ≈ 0.4). univarsolutions.com Considered to have no potential to bioaccumulate. rempec.orgLow (log Kow ≈ -1.36). researchgate.net Does not bioaccumulate in aquatic organisms. researchgate.netnih.gov
Aquatic Toxicity (Fish)Slightly toxic. 96-hour LC50 for Lepomis macrochirus (bluegill sunfish) is 90 mg/L. fishersci.comthermofisher.comPractically non-toxic. 96-hour LC50 for various fish species is >10,000 mg/L. researchgate.net For bluegill sunfish, it is 27,540 mg/L. lsu.edu
Aquatic Toxicity (Invertebrates)Data not widely available.Practically non-toxic. 48 to 96-hour LC50 for various crustacean species ranges from 6,900 to 91,400 mg/L.

Analytical Methodologies for Ethylene Glycol Diacetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying ethylene (B1197577) glycol diacetate from complex mixtures. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of volatile compounds like ethylene glycol diacetate. cdc.gov This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The FID then detects the carbon-containing analytes as they elute, generating a signal proportional to the amount of substance present.

In a typical GC-FID analysis for glycols and their derivatives, a capillary column is used, such as one with a wax-based stationary phase (e.g., DB-WAX). fda.govtdl.org The method's validation often includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). tdl.orgresearchgate.net For instance, methods have been developed for related glycol compounds demonstrating high sensitivity, with LOQs reaching into the parts-per-million (ppm) or even parts-per-billion (ppb) range, depending on sample preparation and derivatization. tdl.orgresearchgate.net In some applications, this compound is formed as a derivative from other ethylene glycol-containing compounds through hydrolysis and acetylation to facilitate measurement. researchgate.net

Table 1: Example GC-FID Parameters for Glycol Derivative Analysis

ParameterValue
Column DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film)
Injector Temperature 220 °C - 250 °C
Detector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temp 70-100°C, ramped to 220-270°C
Injection Mode Split/Splitless
Limit of Quantification (LOQ) As low as 3.0 mg L⁻¹ in certain matrices scielo.br

Note: Parameters are illustrative and can be optimized based on the specific sample matrix and analytical goals.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. gcms.cz This makes it an invaluable tool for both confirming the identity of this compound and quantifying it, even in complex samples. cdc.govfda.gov As components elute from the GC column, they are ionized (commonly through electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The mass spectrum of this compound serves as a chemical fingerprint. The molecular ion peak may be observed, but often the most abundant peaks correspond to stable fragments. For this compound, a characteristic and highly abundant fragment peak is observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.govchemicalbook.com GC-MS methods can be highly sensitive, with reported limits of detection for related glycol compounds as low as 0.3 µg/mL. researchgate.net

Table 2: Characteristic Mass Fragments for this compound in GC-MS (EI)

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
4399.99[C₂H₃O]⁺
442.59[C₂H₄O]⁺
1161.31[C₅H₈O₃]⁺

Source: Data compiled from public spectral databases. nih.gov

While GC is often preferred for volatile compounds like EGDA, high-performance liquid chromatography (HPLC) offers an alternative, particularly for non-volatile matrices or when analyzing EGDA alongside less volatile compounds. nih.gov The choice of detector is critical since EGDA lacks a strong UV chromophore.

Common HPLC approaches for analyzing glycols and related compounds include:

Reversed-Phase HPLC: Using a C18 column with a mobile phase like acetonitrile (B52724) and water. nemi.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating polar compounds. A column like Primesep AP can be used with a mobile phase consisting of acetonitrile and water to separate ethylene glycol and its oligomers. sielc.com

Given the weak UV absorbance of EGDA, alternative detectors are often necessary for sensitive quantification:

Refractive Index (RI) Detector: Senses changes in the refractive index of the mobile phase as the analyte elutes. sielc.com

Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent and detects the light scattered by the non-volatile analyte particles after solvent evaporation. researchgate.netsielc.com

Table 3: Example HPLC Conditions for Ethylene Glycol and Related Compounds

ParameterHILIC Method Example
Column Primesep AP, 4.6x150 mm, 5 µm
Mobile Phase Acetonitrile/Water (95/5)
Flow Rate 1.0 mL/min
Detection RI, ELSD, or LC/MS

Source: Adapted from literature on glycol analysis. sielc.comlcms.cz

Spectroscopic Characterization (e.g., NMR, HRMS)

Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of EGDA.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two distinct signals are expected: a singlet for the chemically equivalent methyl protons and another singlet for the equivalent methylene (B1212753) protons. chemicalbook.comspectrabase.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule. Three signals are anticipated: one for the methyl carbons, one for the methylene carbons, and one for the carbonyl carbons of the ester groups. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to within a few parts per million. This allows for the determination of the elemental formula of this compound (C₆H₁₀O₄), confirming its identity by distinguishing it from other compounds with the same nominal mass. mzcloud.org

Table 4: NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H ~2.09SingletMethyl protons (-CH₃ )
~4.25SingletMethylene protons (-CH₂ -)
¹³C ~20.8-Methyl carbon (C H₃)
~62.3-Methylene carbon (C H₂)
~170.6-Carbonyl carbon (-C =O)

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument. spectrabase.com

Purity Assessment and Quality Control in Research and Production

Maintaining strict quality control is essential in both the research and industrial production of this compound to ensure it meets the required specifications for its intended application. epchems.com Purity assessment relies heavily on the analytical techniques described previously.

GC-FID is a primary method for determining the purity of EGDA. thegoodscentscompany.com By analyzing a sample, the area of the main EGDA peak can be compared to the total area of all peaks in the chromatogram, providing a quantitative measure of purity, often expressed as a percentage (e.g., >99%). sigmaaldrich.com This method can also detect and quantify volatile impurities, such as residual starting materials (ethylene glycol, acetic acid) or by-products.

Key quality control parameters typically checked for commercial this compound include:

Assay/Purity: The percentage of this compound, usually determined by GC.

Water Content: Measured by Karl Fischer titration to ensure it is below a specified limit (e.g., ≤0.2%).

Color: Assessed using a scale like the Platinum-Cobalt (Pt-Co) scale to ensure clarity and lack of colored impurities.

Appearance: A visual inspection to confirm the product is a clear, colorless liquid.

These tests ensure that each batch of this compound is consistent and meets the standards required for applications in coatings, foundries, and other industries. epchems.comatamanchemicals.com

Table 5: Typical Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Total Ester Content ≥98% - 99%Gas Chromatography (GC)
Appearance Colorless and transparent liquidVisual Inspection
Chroma (Pt-Co) ≤50Colorimetry
Water Content ≤0.2%Karl Fischer Titration

Source: Compiled from typical commercial product data sheets. unilongmaterial.com

Q & A

Q. What laboratory synthesis methods are recommended for producing ethylene glycol diacetate with high purity?

EGDA is synthesized via esterification of ethylene glycol with acetic acid or transesterification of methyl acetate with ethylene glycol. For esterification, Amberlyst 36 (an acidic ion-exchange resin) is commonly used at temperatures between 333.15–363.15 K, with careful control of reactant molar ratios to minimize byproducts like monoacetate . Transesterification with methyl acetate, catalyzed by NKC-9 resin, achieves up to 98% selectivity under optimized conditions (e.g., 343 K, 5 wt% catalyst loading, and a 4:1 methyl acetate-to-ethylene glycol ratio) . Post-synthesis, reactive distillation columns are employed to isolate high-purity EGDA .

Q. Which physicochemical properties of EGDA are critical for experimental design, and how are they measured?

Key properties include:

  • Boiling point : ~191–192°C, determined via distillation under controlled pressure .
  • Solubility : Limited water solubility (160 g/L at 20°C) but miscible with organic solvents; measured through phase equilibrium studies .
  • Thermal stability : Assessed via thermogravimetric analysis (TGA), which also identifies decomposition byproducts like ethylene glycol monoacetate .
  • Vapor pressure : 1.65 mmHg at 25°C, quantified using gas chromatography (GC) .

Q. What safety protocols should be followed when handling EGDA in laboratory settings?

EGDA is combustible and irritant. Use fume hoods for ventilation, store away from ignition sources, and wear nitrile gloves and safety goggles. Monitor airborne concentrations using PID gas detectors (calibrated for EGDA’s ionization potential of ~10 eV) . Emergency exposure limits include PAC-1 (21 mg/m³) and PAC-2 (230 mg/m³) .

Q. How can researchers verify the structural integrity of EGDA in synthetic batches?

Use nuclear magnetic resonance (NMR) to confirm acetyl group integration (C6H10O4) and gas chromatography-mass spectrometry (GC-MS) to detect impurities like residual ethylene glycol or monoacetate . Cross-reference with databases like FreeSolv, noting historical discrepancies in 2D/3D structural alignment .

Advanced Research Questions

Q. How are pseudohomogeneous kinetic models developed for EGDA synthesis, and what are their limitations?

Kinetic models for esterification/transesterification are derived from time-dependent concentration data, incorporating activities or mole fractions of reactants. For example, the PH (pseudohomogeneous) model correlates reaction rates with temperature-dependent equilibrium constants (e.g., activation energy ~50 kJ/mol for Amberlyst 36) . Limitations include assumptions of ideal mixing and neglect of catalyst deactivation .

Q. What strategies resolve discrepancies in EGDA’s thermodynamic data across different databases?

Discrepancies in hydration free energies or structural data (e.g., misalignment in FreeSolv’s initial 3D models) require cross-validation using experimental benchmarks. For instance, recalculating hydration free energies via weighted averages of multiple datasets (-3.60 vs. -3.68 kcal/mol) improves accuracy . Machine learning tools like COSMO-RS can predict phase equilibria when experimental LLE data are sparse .

Q. How can reactive distillation be optimized for EGDA purification while minimizing energy costs?

A three-column system (reactive distillation, extractive distillation, solvent recovery) is optimized via total annual cost (TAC) minimization. Key parameters include reflux ratios (1.5–2.0), feed stage locations, and entrainer selection (e.g., dimethyl sulfoxide for azeotrope breaking) . Dynamic simulation tools like Aspen Plus validate operational stability under varying reactant flows .

Q. Why does catalyst support material significantly impact EGDA synthesis efficiency?

Acid-functionalized ionic liquids (SILs) on silica supports outperform SBA-15 or polystyrene due to higher surface acidity and pore accessibility. For example, silica-supported SILs achieve 92% conversion vs. 78% for SBA-15, attributed to stronger Brønsted acid sites and reduced mass transfer resistance .

Q. What advanced analytical methods quantify EGDA in complex matrices (e.g., biological or environmental samples)?

Liquid-liquid extraction followed by GC-MS is preferred for trace detection. For hydrolyzed metabolites (e.g., glycolic acid), ion chromatography with conductivity detection provides ppb-level sensitivity . In oxidative environments, TGA coupled with GC-MS identifies degradation products like acetic anhydride .

Q. How do hydrolysis conditions influence EGDA’s reverse reaction pathways?

Hydrolysis of EGDA to ethylene glycol occurs under acidic or alkaline conditions. Kinetic studies show pseudo-first-order behavior in sulfuric acid (0.5 M), with rate constants increasing exponentially above 60°C. Side reactions (e.g., diacetate → monoacetate → glycol) are minimized by controlling water-to-EGDA ratios (<2:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.